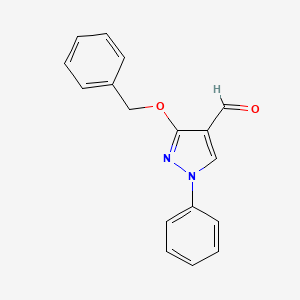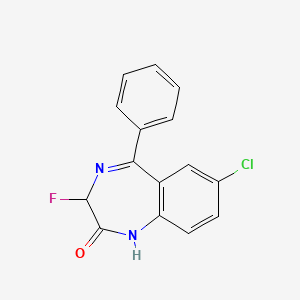![molecular formula C10H18N2O2Si B8502091 1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 163807-98-5](/img/structure/B8502091.png)
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]-
Vue d'ensemble
Description
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of a trimethylsilyl group, which is often used to protect functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with 1H-imidazole-4-carboxaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-carboxylic acid.
Reduction: 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-4-carboxaldehyde: Lacks the trimethylsilyl group, making it more reactive and less stable.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of the target compound but lacks the imidazole ring.
1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxaldehyde: Similar structure but with the aldehyde group at a different position on the imidazole ring.
Uniqueness
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to the presence of both the trimethylsilyl group and the imidazole ring, which confer stability and reactivity, respectively. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
Numéro CAS |
163807-98-5 |
|---|---|
Formule moléculaire |
C10H18N2O2Si |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
1-(2-trimethylsilylethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,3)5-4-14-9-12-6-10(7-13)11-8-12/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
FTWZIUHPQSFIHD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(N=C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol](/img/structure/B8502014.png)
![5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B8502021.png)
![(4-acetylphenyloxy)-N-[1-(3,4-dichlorobenzyl)piperidin-4-yl]acetamide](/img/structure/B8502048.png)


![3-[4-(Trifluoromethyl)phenyl]propynal](/img/structure/B8502074.png)







![2-(3-Bromo-phenyl)-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-acetamide](/img/structure/B8502108.png)
